molecular formula C4H5FN2O2 B12080000 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione

5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione

Cat. No.: B12080000
M. Wt: 138.051 g/mol
InChI Key: RAIRJKWTBBDDAR-ZFJHNFROSA-N
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Description

5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a nitrogen-containing heterocycle. This compound is characterized by the presence of fluorine and isotopic labels, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and safety protocols to handle the reactive fluorine species. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated diazinane derivatives, while substitution reactions can produce a variety of substituted diazinane compounds .

Scientific Research Applications

5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of fluorinated drugs.

    Industry: Applied in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The isotopic labels facilitate the tracking and analysis of the compound in complex biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorine and isotopic labels, which provide enhanced stability and traceability in scientific research. This makes it a valuable tool for studying complex biological and chemical systems .

Properties

Molecular Formula

C4H5FN2O2

Molecular Weight

138.051 g/mol

IUPAC Name

5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1

InChI Key

RAIRJKWTBBDDAR-ZFJHNFROSA-N

Isomeric SMILES

[13CH2]1[13CH]([13C](=O)[15NH][13C](=O)[15NH]1)F

Canonical SMILES

C1C(C(=O)NC(=O)N1)F

Origin of Product

United States

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